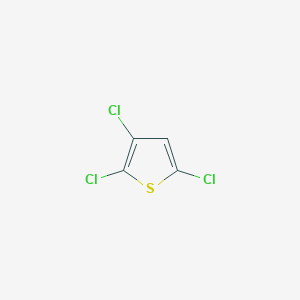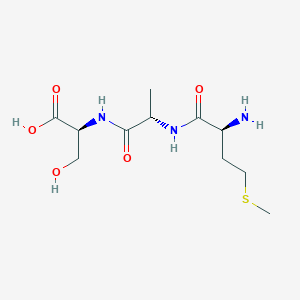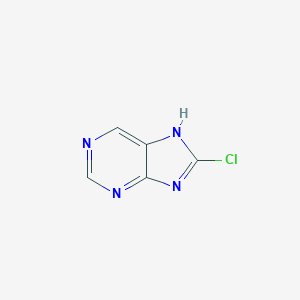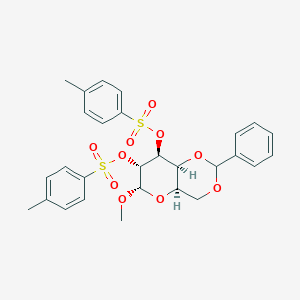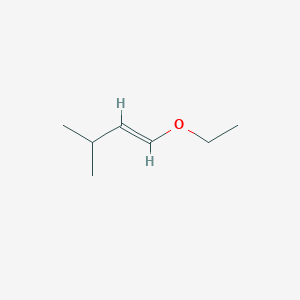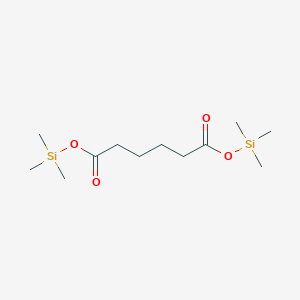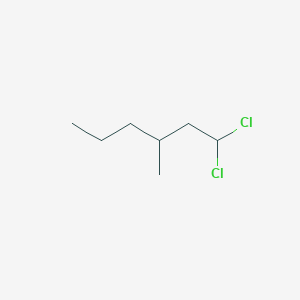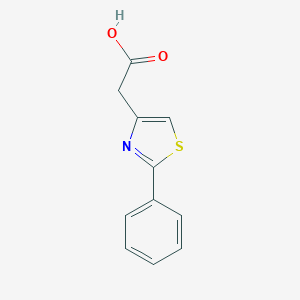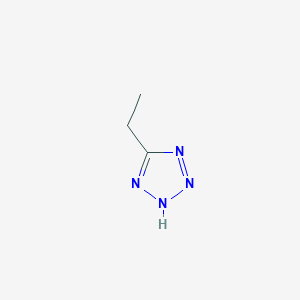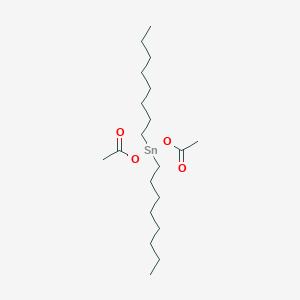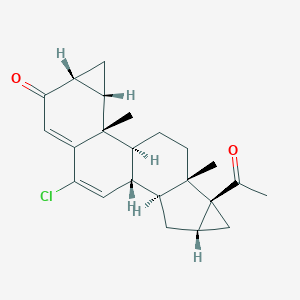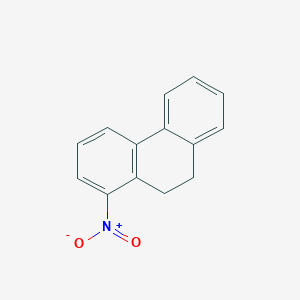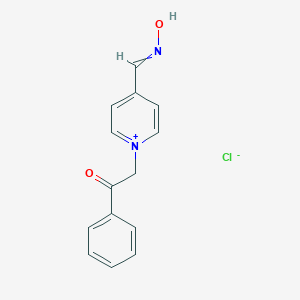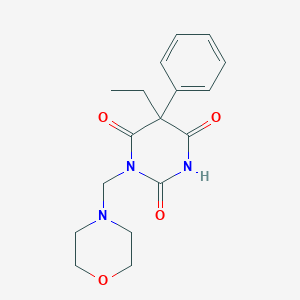![molecular formula C20H30O2 B096397 [2,2'-Bi-p-menth-8-ene]-6,6'-dione CAS No. 18457-34-6](/img/structure/B96397.png)
[2,2'-Bi-p-menth-8-ene]-6,6'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2'-Bi-p-menth-8-ene]-6,6'-dione, also known as camphorquinone, is a yellow crystalline powder that is commonly used in dentistry as a photoinitiator for polymerization of dental resins. This compound has been extensively studied for its unique properties and applications in various fields of research.
Mécanisme D'action
Camphorquinone acts as a photoinitiator by absorbing light energy and transferring it to a co-initiator, which then initiates the polymerization reaction. The mechanism of this process involves the formation of free radicals, which react with monomers to form polymer chains. The efficiency of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a photoinitiator is dependent on the wavelength and intensity of the light source, as well as the concentration and type of co-initiator used.
Effets Biochimiques Et Physiologiques
Camphorquinone has been shown to have low toxicity and minimal biological effects. However, studies have shown that exposure to high concentrations of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene can cause irritation to the skin and eyes. In addition, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene has been shown to have antimicrobial properties, which may have potential applications in the field of dentistry.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a photoinitiator include its high efficiency, low toxicity, and ease of use. However, some limitations include its sensitivity to light and air, which can cause degradation over time. In addition, the use of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a photoinitiator requires the use of a light source, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for research on [2,2'-Bi-p-menth-8-ene]-6,6'-dionene. One area of interest is the development of new photoinitiators with improved efficiency and stability. Another area of interest is the use of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene in the synthesis of new materials and composites with unique properties. Additionally, further research is needed to investigate the potential antimicrobial properties of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene and its applications in the field of dentistry.
Méthodes De Synthèse
Camphorquinone can be synthesized through the oxidation of camphor with a strong oxidizing agent such as potassium permanganate or sodium hypochlorite. The reaction yields [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a yellow crystalline solid in high purity and yield.
Applications De Recherche Scientifique
Camphorquinone has been widely used in scientific research for its ability to initiate polymerization reactions when exposed to light. This property has been utilized in various fields including dentistry, biomedicine, and material science. In dentistry, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene is used as a photoinitiator for dental resins, which are commonly used for filling cavities and repairing teeth. In biomedicine, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene has been used as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases. In material science, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene has been used as a photoinitiator for the synthesis of various polymers and composites.
Propriétés
Numéro CAS |
18457-34-6 |
|---|---|
Nom du produit |
[2,2'-Bi-p-menth-8-ene]-6,6'-dione |
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2-methyl-3-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H30O2/c1-11(2)15-7-17(13(5)19(21)9-15)18-8-16(12(3)4)10-20(22)14(18)6/h13-18H,1,3,7-10H2,2,4-6H3 |
Clé InChI |
GVMQRYCIHSDNRX-UHFFFAOYSA-N |
SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
SMILES canonique |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



